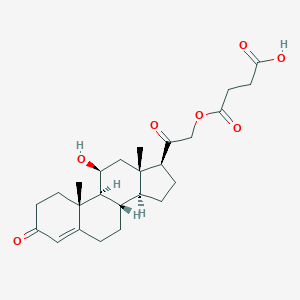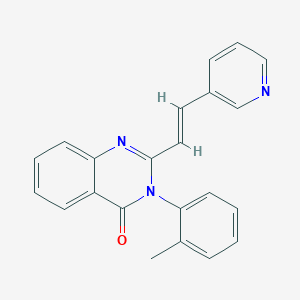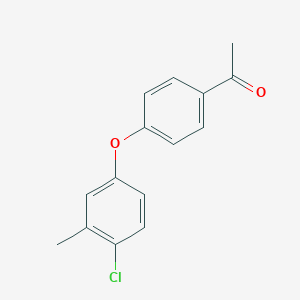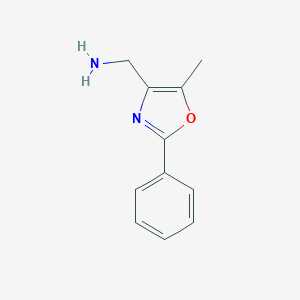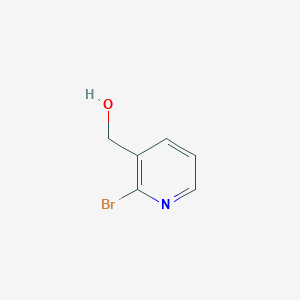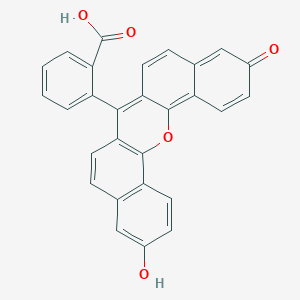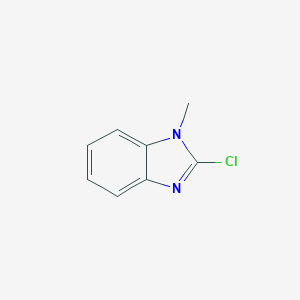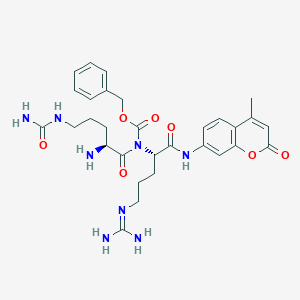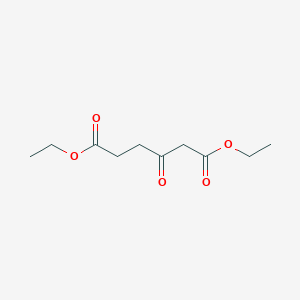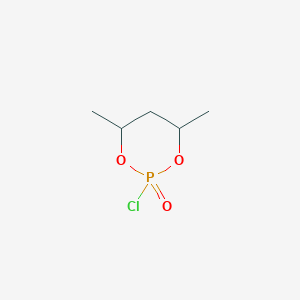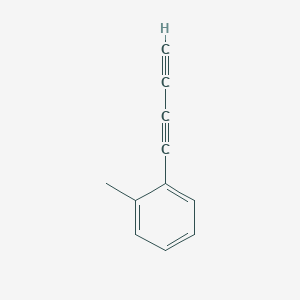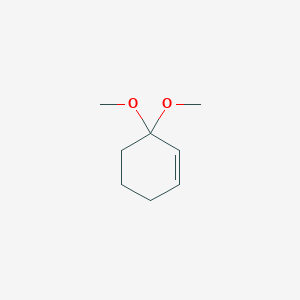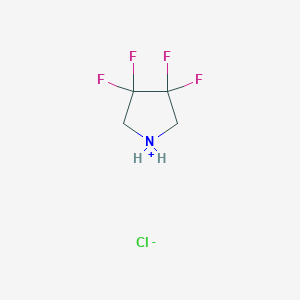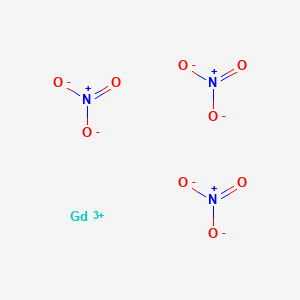
硝酸钆
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gadolinium trinitrate is a useful research compound. Its molecular formula is GdHNO3 and its molecular weight is 220.3 g/mol. The purity is usually 95%.
The exact mass of the compound Gadolinium trinitrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Gadolinium trinitrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gadolinium trinitrate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
磁共振成像 (MRI)造影剂
硝酸钆在医学领域被广泛用作磁共振成像 (MRI)的造影剂 . 其三价阳离子 (Gd3+)的特性使其适合作为静脉注射给药的螯合剂的中心离子 . 这增强了MRI扫描中内部身体结构的可见度 .
药代动力学和毒理学研究
科学研究已经记录了钆在组织中的保留,在暴露很久之后 . 这导致了对钆在人类和动物体内药代动力学和毒理学的相关研究 . 了解钆和GBCAs的分布和排泄,以及它们的潜在保留,是至关重要的 .
肾源性系统性纤维化研究
钆基造影剂 (GBCAs)与一种称为肾源性系统性纤维化的疾病有关,该疾病发生在肾功能受损的患者中 . 该领域的研究旨在了解这种疾病并制定预防措施 .
环境和健康影响研究
作用机制
Target of Action
Gadolinium trinitrate, also known as Gadolinium nitrate, is primarily used as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties . It targets the hydrogen protons in the body, which are abundant due to high fat and water content . In a recent study, it was found that gadolinium-based nanoparticles were used for ultra-sensitive tracking of the tumor targeting receptor of TfR1 .
Mode of Action
The mode of action of Gadolinium trinitrate involves the interaction with its targets, leading to changes that enhance the contrast in MRI scans . Gadolinium creates a high magnetic moment which results in shortening of the T1 and T2 relaxation times of surrounding hydrogen protons, resulting in increased signal and improved contrast on MRI scans .
Biochemical Pathways
It is known that gadolinium competes with calcium due to their similar size . This competition can lead to changes in calcium-dependent proteins and other cellular processes . More research is needed to fully understand the biochemical pathways affected by Gadolinium trinitrate.
Pharmacokinetics
The pharmacokinetics of Gadolinium trinitrate involves its distribution and excretion, which are pivotal to understanding its potential retention . It has been well studied in humans and animals, with a particular focus on potential toxicities associated with multiple administrations of gadolinium-based contrast agents . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Gadolinium trinitrate. For instance, temperature has been shown to have a strong influence on the bioaccumulation of gadolinium . Moreover, the presence of other ions in the environment, such as calcium, can affect the action of gadolinium due to their competitive interaction
生化分析
Cellular Effects
The cytotoxic effects of Gadolinium (III) ions, which would be present in Gadolinium trinitrate, have been evaluated in various cell lines . These studies found that Gadolinium (III) ions can affect cellular motility, adherence, and chromatin structure
Molecular Mechanism
It’s known that Gadolinium (III) ions can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity
属性
CAS 编号 |
10168-81-7 |
|---|---|
分子式 |
GdHNO3 |
分子量 |
220.3 g/mol |
IUPAC 名称 |
gadolinium;nitric acid |
InChI |
InChI=1S/Gd.HNO3/c;2-1(3)4/h;(H,2,3,4) |
InChI 键 |
XKJJKZIBLKQSLH-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Gd+3] |
规范 SMILES |
[N+](=O)(O)[O-].[Gd] |
Key on ui other cas no. |
10168-81-7 |
Pictograms |
Oxidizer; Corrosive; Irritant; Environmental Hazard |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




A: Gadolinium possesses a high neutron absorption cross-section, making it an effective neutron poison. [, ] This property allows gadolinium nitrate to rapidly decrease the number of neutrons available for fission, effectively controlling reactor reactivity and enabling safe shutdown. [, ]
A: In certain reactor designs, a concentrated solution of gadolinium nitrate hexahydrate is directly injected into the heavy water moderator. This injection acts as a supplementary shutdown system and aids in reactivity control. []
A: Yes, studies have shown that gadolinium nitrate solutions decompose at temperatures of 300°F (149°C) and above, forming a white precipitate. [] This thermal instability makes it unsuitable for use as a soluble poison in high-temperature, water-moderated reactors.
A: Following a shutdown event involving gadolinium nitrate injection, the solution, now at a concentration of approximately 0.001M, undergoes deionization. This purification process is typically achieved by recirculating the solution through mixed-bed ion exchange resins before reactor operation resumes. []
A: Yes, criticality experiments have been conducted using gadolinium nitrate as a neutron poison in water-moderated lattices containing various fuel types. These include low-enriched uranium dioxide (UO2) fuel rods with enrichments of 2.35 wt% and 4.31 wt% uranium-235 (235U) and mixed oxide (MOX) fuel rods containing plutonium dioxide (PuO2) and UO2. [, ]
A: Gadolinium nitrate was used to reduce neutron multiplication within the Chernobyl reactor debris. While initially successful, the use of gadolinium presents potential risks due to its positive reactivity feedback characteristics at higher energies. [] This means that as the temperature rises, gadolinium's ability to absorb neutrons decreases, potentially leading to an uncontrolled energy release in case of re-criticality.
A: Experts have raised concerns about the long-term stability of the Chernobyl sarcophagus due to the presence of gadolinium nitrate. The compound's positive feedback characteristics, coupled with water intrusion and potential over-moderation of the debris, could lead to criticality with positive feedback, increasing the risk of an uncontrolled energy release. []
A: The most common hydrate form of gadolinium nitrate is gadolinium(III) nitrate hexahydrate, with the molecular formula Gd(NO3)3·6H2O and a molecular weight of 451.25 g/mol. []
A: Spectroscopic studies, including Raman and infrared spectroscopy, have provided insights into the coordination chemistry of gadolinium nitrate in aqueous solutions. Research suggests that the predominant species in solutions with a nitrate-to-gadolinium ratio less than 2 is Gd(NO3)2+. [] At higher ratios, species with higher nitrate coordination become more significant.
A: The crystal structure of gadolinium nitrate pentahydrate consists of [Gd(NO3)3(H2O)4] units with the fifth water molecule present as crystal water. [] These units can form various structures depending on the presence of other ions or molecules in the crystal lattice.
A: Thermal analysis techniques like thermogravimetry-differential thermal analysis (TGA-DTA) have been used to study the thermal decomposition of gadolinium nitrate. [] The decomposition process involves several steps and can be influenced by factors like heating rate and surrounding atmosphere.
A: Gadolinium nitrate serves as a precursor in various materials synthesis processes. It is used to create materials like gadolinium oxide (Gd2O3) nanoparticles, [] gadolinium aluminate (GdAlO3) nanoparticles, [, ] and gadolinium-doped ceria (GDC) powders for applications like photocatalysis and solid oxide fuel cells (SOFCs). [, , ]
A: Gd2O3 nanoparticles have been successfully synthesized using gadolinium nitrate as a precursor through a reaction with ethylamine. [] This method allows for control over particle size and morphology, crucial factors influencing the material's photocatalytic properties.
A: Microwave-assisted synthesis techniques utilize gadolinium nitrate to create nickel-coated GDC powders. [] The process involves reacting cerium nitrate and gadolinium nitrate with urea under microwave radiation to form gadolinium cerium oxycarbonate hydrate precipitates. Subsequent microwave reactions with nickel chloride and urea form nickel coatings on the particles.
A: Corrosion of stainless steel components, particularly Type 304L stainless steel conductivity probes, has been observed in systems containing gadolinium nitrate solutions. [, ] The alternating voltage applied to the probes, combined with the presence of chloride ions and low pH, are thought to contribute to the corrosion process.
A: Research suggests that nickel-based alloys, such as Hastelloy G30, Hastelloy C22, and Inconel 625, exhibit higher susceptibility to corrosion in gadolinium nitrate solutions compared to Type 304L stainless steel. [] While Type 316 stainless steel shows comparable behavior to 304L, further research is necessary to identify materials with superior corrosion resistance in these environments.
A: Density measurements provide a convenient method for determining the concentration of gadolinium nitrate solutions. A correlation between density and concentration, typically over a specific temperature range, is established and used to estimate the concentration based on the measured density. []
ANone: Various techniques are used to characterize materials derived from gadolinium nitrate, including:
- X-ray diffraction (XRD): To determine the crystal structure and phase purity of materials like Gd2O3 and GdAlO3 nanoparticles. [, ]
- Scanning electron microscopy (SEM): To examine the morphology and particle size of synthesized materials. [, ]
- Transmission electron microscopy (TEM): Provides high-resolution imaging for analyzing particle size and morphology, even at the nanoscale. [, ]
- Fourier-transform infrared (FT-IR) spectroscopy: Used to identify functional groups and chemical bonds present in the synthesized materials. []
- UV-Vis spectroscopy: Helps determine the optical properties, such as band gap energy, of materials like GdAlO3. []
A: Toxicity studies on gadolinium nitrate have shown it to be a severe skin irritant in rabbits. [] While no sensitization potential was observed in guinea pigs, the compound is considered an irritant to rabbit eyes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

